molecular formula C9H13Cl2NO B3148860 2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride CAS No. 6594-67-8

2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride

Cat. No. B3148860
CAS RN: 6594-67-8
M. Wt: 222.11 g/mol
InChI Key: FRIRXRYZWDEJDY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 6594-67-8 . It is also known as Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride (1:1) .


Physical And Chemical Properties Analysis

2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride is a powder with a molecular weight of 222.11 . It is stored at room temperature .

Scientific Research Applications

Environmental Toxicity and Endocrine Disruption

Endocrine Disruption and Immunomodulatory Effects of Chlorinated Compounds : Studies have identified chlorinated compounds like DDT and its metabolite DDE as endocrine disruptors in humans and wildlife, highlighting their impact on reproductive and immune systems, and suggesting potential implications for similar compounds (Burgos-Aceves et al., 2021). This research underscores the importance of understanding the environmental persistence and bioaccumulation potential of chlorinated organic compounds, including those structurally related to the compound .

Degradation and Environmental Remediation

Bioremediation of DDT-Contaminated Soils : Research has explored the potential for bioremediation strategies to address soil contamination by persistent chlorinated pesticides like DDT, focusing on microbial degradation as a cost-effective and environmentally friendly solution (Foght et al., 2001). These findings are relevant for considering the fate and treatment of chlorophenyl methoxy ethanamines in the environment, given their structural similarities to known environmental pollutants.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRXRYZWDEJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride

CAS RN

6594-67-8
Record name Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6594-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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